molecular formula C6H14N2O4S B13628300 Ethyl 2-amino-4-sulfamoylbutanoate

Ethyl 2-amino-4-sulfamoylbutanoate

Cat. No.: B13628300
M. Wt: 210.25 g/mol
InChI Key: UOGPWLYDKZXCHR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-sulfamoylbutanoate is an organic compound with the molecular formula C6H14N2O4S It is a derivative of butanoic acid and contains both amino and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4-sulfamoylbutanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-bromo-4-sulfamoylbutanoate with ammonia. The reaction typically occurs under mild conditions, with the use of a solvent such as ethanol. The reaction proceeds as follows:

  • Ethyl 2-bromo-4-sulfamoylbutanoate is dissolved in ethanol.
  • Ammonia gas is bubbled through the solution.
  • The reaction mixture is stirred at room temperature for several hours.
  • The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-sulfamoylbutanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of corresponding substituted esters or amides.

Scientific Research Applications

Ethyl 2-amino-4-sulfamoylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-sulfamoylbutanoate involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-amino-4-sulfamoylbutanoate can be compared with other similar compounds, such as:

    This compound: Similar structure but different functional groups.

    This compound: Contains a different ester group.

    This compound: Lacks the sulfonamide group.

These compounds share some chemical properties but differ in their reactivity and applications. This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H14N2O4S

Molecular Weight

210.25 g/mol

IUPAC Name

ethyl 2-amino-4-sulfamoylbutanoate

InChI

InChI=1S/C6H14N2O4S/c1-2-12-6(9)5(7)3-4-13(8,10)11/h5H,2-4,7H2,1H3,(H2,8,10,11)

InChI Key

UOGPWLYDKZXCHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCS(=O)(=O)N)N

Origin of Product

United States

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